molecular formula C12H16O4 B14294304 2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde CAS No. 112904-77-5

2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde

Cat. No.: B14294304
CAS No.: 112904-77-5
M. Wt: 224.25 g/mol
InChI Key: UUZGCOXOZCDDGJ-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde: is an organic compound with the molecular formula C11H14O4 It is a derivative of benzaldehyde, featuring an ethoxyethoxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxybenzaldehyde.

    Ethoxyethoxylation: The 6-methoxybenzaldehyde undergoes a reaction with ethylene glycol monoethyl ether in the presence of an acid catalyst to introduce the ethoxyethoxy group.

The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Common solvents include toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and ethoxyethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(1-Ethoxyethoxy)-6-methoxybenzoic acid.

    Reduction: 2-(1-Ethoxyethoxy)-6-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxyethoxy and methoxy groups may also influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Ethoxyethoxy)propanoic acid: Similar in structure but contains a carboxylic acid group instead of an aldehyde group.

    1,2-Bis(1-ethoxyethoxy)propane: Contains two ethoxyethoxy groups attached to a propane backbone.

Uniqueness

2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde is unique due to the presence of both an ethoxyethoxy group and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

CAS No.

112904-77-5

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(1-ethoxyethoxy)-6-methoxybenzaldehyde

InChI

InChI=1S/C12H16O4/c1-4-15-9(2)16-12-7-5-6-11(14-3)10(12)8-13/h5-9H,4H2,1-3H3

InChI Key

UUZGCOXOZCDDGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1=CC=CC(=C1C=O)OC

Origin of Product

United States

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